molecular formula C13H13NO3 B1526609 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester CAS No. 929890-04-0

5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester

Cat. No. B1526609
M. Wt: 231.25 g/mol
InChI Key: QYBUQVKSPZKILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole carboxylic acid methyl ester . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound has been studied for its potential as an antitubercular agent .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is characterized by a five-membered isoxazole ring attached to a phenyl group and an ester group . The isoxazole ring is a heterocyclic moiety that is commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions involving 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester are typically centered around its isoxazole ring. The isoxazole ring can undergo various reactions, including (3 + 2) cycloaddition reactions .

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit various biologically vital properties, including activity against cancer cells, microbes, and various disorders . The compound can serve as a precursor in the synthesis of indole derivatives, which are increasingly important in the treatment of such conditions.

Development of Antifungal Agents

The structural motif of isoxazole is often found in compounds with antifungal properties. As a result, our compound could be utilized in the synthesis of new antifungal agents, contributing to the treatment of fungal infections .

Creation of Anticancer Compounds

Isoxazole derivatives have been identified as potential anticancer agents. The compound’s structure could be modified to enhance its interaction with biological targets, leading to the development of novel anticancer drugs .

Insecticidal Applications

The isoxazole ring system is known for its insecticidal properties. Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate could be used as a starting material for creating new insecticides, aiding in pest control strategies .

Anti-inflammatory Drug Development

Isoxazole derivatives are known to possess anti-inflammatory properties. This compound could be instrumental in the design and synthesis of new anti-inflammatory medications, potentially improving treatment options for inflammatory diseases .

Xanthine Oxidase Inhibitors

Xanthine oxidase inhibitors are crucial in the treatment of gout and related conditions. Derivatives of the compound could be synthesized and evaluated for their inhibitory activity against xanthine oxidase, providing a pathway to new therapeutic agents .

Synthesis of Antidiabetic Drug Precursors

The compound can be used in the synthesis of important building blocks for antidiabetic drugs like glimepiride. This application highlights its role in addressing one of the most prevalent chronic diseases globally .

Research in Organic Methodology and Green Chemistry

The compound’s versatility makes it suitable for research in organic methodology, particularly in the development of green synthetic processes. This could lead to more sustainable practices in chemical synthesis .

Future Directions

The future directions for the study of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester could involve further exploration of its potential as an antitubercular agent . Additionally, the development of metal-free synthetic routes for the synthesis of isoxazole derivatives could be a promising area of research .

properties

IUPAC Name

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUQVKSPZKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

To a solution of 3-oxo-pentanoic acid methyl ester (19.3 g, 0.15 mol) in methanol (30 mL) was added a solution of sodium methoxide (8.1 g, 0.15 mol) in methanol (30 mL) dropwise under ice-bath cooling keeping the temperature below 30° C. The reaction mixture was then stirred at room temperature for 30 min. Then a solution of (E)- and/or (Z)-N-hydroxy-benzenecarboximidoyl chloride (21.7 g, 0.14 mol, in Example 1a) in methanol (78 mL) was added to this mixture under ice-bath cooling keeping the temperature below 0° C. After adding, the ice-bath was removed and stirring was continued overnight at room temperature. The resulting mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The aqueous phase was further extracted with ethyl acetate. The combined organic extracts were then dried over sodium sulphate and concentrated to give the title compound as a yellow oil which was used in the next reaction without further purification. MS: m/e=232.1 [M+H]+.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.